![molecular formula C15H11ClN2O4 B5609189 N-(3-acetylphenyl)-4-chloro-3-nitrobenzamide](/img/structure/B5609189.png)
N-(3-acetylphenyl)-4-chloro-3-nitrobenzamide
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Description
"N-(3-acetylphenyl)-4-chloro-3-nitrobenzamide" is a chemical compound that belongs to the class of organic compounds known as benzamides. These compounds are characterized by a benzoyl group attached to an amine group. Benzamides are known for their diverse range of biological activities and are of significant interest in pharmaceutical and materials science research.
Synthesis Analysis
The synthesis of benzamide derivatives often involves acylation reactions where an acyl group is introduced to an aromatic amine. For compounds similar to "this compound," synthesis can be achieved through reactions involving nitrobenzene derivatives and acetyl chloride in the presence of base catalysts or through direct acylation of aminophenols with benzoyl chlorides (He et al., 2014).
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often analyzed using techniques such as X-ray diffraction, NMR (Nuclear Magnetic Resonance), and IR (Infrared Spectroscopy). These techniques provide insights into the crystal structure, bonding interactions, and electronic configuration. For instance, the crystal structure of similar compounds has been shown to adopt specific space groups with detailed unit cell parameters, indicating the influence of π-π conjugation and hydrogen bonding interactions on stabilization (He et al., 2014).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-(3-acetylphenyl)-4-chloro-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O4/c1-9(19)10-3-2-4-12(7-10)17-15(20)11-5-6-13(16)14(8-11)18(21)22/h2-8H,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNEFIWVMSBEPKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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